Cimaterol-d7 is a deuterated derivative of cimaterol, a beta-agonist primarily used in veterinary medicine for its muscle growth-promoting properties. This compound is particularly significant in pharmacological studies and analytical chemistry, serving as an internal standard in the determination of cimaterol levels in biological samples. Its unique isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds during mass spectrometry analyses.
Cimaterol-d7 falls under the category of beta-adrenergic agonists, substances that activate beta-adrenergic receptors in the body. These compounds are commonly classified based on their selectivity for beta-1 or beta-2 adrenergic receptors, with cimaterol primarily exhibiting beta-2 activity. The deuterated form enhances its utility in scientific research by providing a stable isotope for analytical applications .
The synthesis of cimaterol-d7 involves the incorporation of deuterium into the molecular structure of cimaterol. Deuterated compounds are typically synthesized through methods such as:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product. The use of techniques such as nuclear magnetic resonance spectroscopy is essential for confirming the incorporation of deuterium into the compound.
Cimaterol-d7 has a molecular formula of and is characterized by its specific arrangement of atoms which includes a phenolic structure that is typical for beta-agonists. The presence of deuterium modifies certain physical properties, which can be advantageous in analytical applications.
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 219.28 g/mol |
Chemical Structure | C12H17N3O |
Isotopic Labeling | Deuterium (D) |
Cimaterol-d7 participates in various chemical reactions typical for beta-agonists, including:
The reactions involving cimaterol-d7 can be monitored using advanced techniques such as liquid chromatography coupled with tandem mass spectrometry, allowing researchers to quantify its concentration and study its pharmacokinetics in vivo.
Cimaterol-d7 acts primarily as a selective beta-2 adrenergic agonist. Upon binding to beta-2 receptors, it triggers a cascade of intracellular events leading to:
Research indicates that cimaterol and its derivatives can effectively stimulate muscle cell proliferation and differentiation, making them valuable in both therapeutic and research contexts .
Cimaterol-d7 is typically presented as a white to off-white solid or powder. Its solubility characteristics depend on the solvent used; it is often dissolved in dimethyl sulfoxide for analytical applications.
Key chemical properties include:
Relevant analyses may include infrared spectroscopy and nuclear magnetic resonance spectroscopy to characterize its functional groups and molecular structure .
Cimaterol-d7 has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: